molecular formula C9H8Cl2O2 B195959 Methyl 2,6-dichlorophenylacetate CAS No. 54551-83-6

Methyl 2,6-dichlorophenylacetate

Cat. No. B195959
CAS RN: 54551-83-6
M. Wt: 219.06 g/mol
InChI Key: FCWRUYPZZJPCCG-UHFFFAOYSA-N
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Description

Methyl 2,6-dichlorophenylacetate is a chemical compound with the molecular formula C9H8Cl2O2 . It is also known as 2,6-Dichlorophenylacetic Acid Methyl Ester . It is a clear colorless liquid .


Molecular Structure Analysis

The molecular weight of Methyl 2,6-dichlorophenylacetate is 219.06 . The compound’s structure consists of a methyl ester group attached to a 2,6-dichlorophenylacetic acid .


Physical And Chemical Properties Analysis

Methyl 2,6-dichlorophenylacetate is a clear colorless liquid . . The refractive index is between 1.5400 to 1.5420 at 20°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthetic Process : Methyl 2,6-dichlorophenylacetate can be synthesized efficiently, achieving a 99% yield under optimized conditions, using 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate (Qin Bing-chang, 2008).
  • Methylation of Halogenated Phenols : Cell extracts of various bacteria, including Rhodococcus sp., demonstrate the capacity to methylate a range of chloro- and bromophenols, including 2,6-dichlorophenol, into their corresponding anisoles (Neilson et al., 1988).

Biological and Environmental Impact

  • Plant Growth Regulators : The compound shows activity as a plant growth regulator. Its biological activity in promoting cell elongation and inducing epinastic responses in plants was noted in various tests (Wain & Harper, 1967).
  • Influence on Heavy Metal Uptake : Studies on wheat indicated that similar compounds influence the uptake and translocation of heavy metals in plants, impacting environmental and agricultural dynamics (Skiba et al., 2017).

Chemical Interactions and Applications

  • Alkylation and Acylation Reactions : Methyl 2,6-dichlorophenylacetate, or similar compounds, can be involved in various chemical reactions such as alkylation and acylation, showing the versatility of this compound in chemical synthesis (Shanmugapriya et al., 2004).
  • Involvement in Wine Tainting : It has been identified as a cause of taints and off-flavors in commercial wines, indicating its impact in food and beverage industries (Capone et al., 2010).

Therapeutic Applications

  • Anticonvulsant Properties : Some studies have explored the therapeutic potential of related compounds, particularly in the treatment of conditions like Japanese encephalitis, suggesting possible medical applications (Ghosh et al., 2008).

Safety And Hazards

Methyl 2,6-dichlorophenylacetate can cause skin and eye irritation . It is recommended to wear suitable protective equipment, avoid generating vapour or mist, and wash hands and face thoroughly after handling . In case of skin contact, it is advised to wash with plenty of water . If eye irritation persists, seek medical advice .

properties

IUPAC Name

methyl 2-(2,6-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWRUYPZZJPCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202977
Record name Methyl 2,6-dichlorophenylacetate
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Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dichlorophenylacetate

CAS RN

54551-83-6
Record name Methyl 2,6-dichlorobenzeneacetate
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Record name Methyl 2,6-dichlorophenylacetate
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Record name Methyl 2,6-dichlorophenylacetate
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Record name Methyl 2,6-dichlorophenylacetate
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Record name METHYL 2,6-DICHLOROPHENYLACETATE
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Synthesis routes and methods

Procedure details

(2,6-Dichlorophenyl)acetic acid (2.55 g) was dissolved in anhydrous MeOH (60 mL) and HCl (gas) was passed through the mixture and the resulting solution was stirred at room temperature for 18 h. The solvent was then evaporated to give (2,6-dichlorophenyl)acetic acid methyl ester (2.7 g).
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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